1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine
Description
Chemical Structure and Properties 1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine (IUPAC name) is a substituted phenylalkylamine characterized by a methoxy group (-OCH₃) at the para position and fluorine atoms at the 3- and 5-positions of the aromatic ring. Key identifiers include:
Properties
IUPAC Name |
1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12-5-6-3-7(10)9(13-2)8(11)4-6/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFABGIZKMALQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502098-50-1 | |
| Record name | [(3,5-difluoro-4-methoxyphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluoro-4-methoxyphenyl
Biological Activity
1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant case studies and findings from diverse sources.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C10H12F2N
- Molecular Weight : 201.21 g/mol
The presence of difluoro and methoxy groups in its structure is believed to enhance its binding affinity to biological targets, influencing its pharmacological profile.
Research indicates that the biological activity of this compound primarily involves interactions with specific receptors and enzymes within biological systems. The difluoromethoxy group is thought to improve the compound's lipophilicity and receptor selectivity, which may enhance its efficacy in modulating various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, which could contribute to neuropharmacological effects.
Anticancer Activity
A study evaluated the anticancer potential of similar compounds and highlighted that derivatives with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar difluoromethoxy substitutions demonstrated IC50 values in the low micromolar range against colorectal cancer cells .
Neuropharmacological Effects
Preliminary investigations suggest that compounds like this compound may exhibit neuroprotective properties. They are being studied for their potential role in modulating neurotransmitter systems, which could have implications for treating neurodegenerative diseases.
Case Studies
- Colorectal Cancer Study :
-
Neuropharmacological Investigation :
- Research focused on similar compounds indicated potential modulation of dopamine receptors.
- These findings suggest a possible application in treating disorders characterized by dopaminergic dysfunctions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3-Fluoro-4-methoxyphenyl)methanamine | Contains methoxy group and fluorine | Known for antidepressant properties |
| N-[2,4-Difluorophenyl]methylamine | Lacks methoxy group | Exhibits different anti-cancer activities |
| 2-(3,5-Dimethoxyphenyl)methylamine | Two methoxy groups present | Investigated for neuroprotective effects |
The structural variations among these compounds influence their biological activities significantly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted phenyl-N-methylmethanamines. Below is a comparative analysis with analogs based on substituent effects and commercial availability:
Structural Analogs and Substituent Effects
A. (3,4-Dimethylphenyl)methylamine
- Substituents : 3,4-dimethylphenyl group; branched alkylamine (2-methylpropyl).
- Key Differences : The absence of fluorine and methoxy groups reduces electronic effects compared to the target compound. The dimethyl substitution enhances steric bulk but decreases polarity.
B. (3,4-Dimethylphenyl)methylamine
- Substituents : 3,4-dimethylphenyl group; 3-methoxypropylamine chain.
- Key Differences : The methoxy group on the alkyl chain introduces polarity distinct from the aromatic methoxy group in the target compound. This may alter solubility and receptor interactions.
C. 1-(3,5-Dichloro-4-Methoxyphenyl)-N-Methylmethanamine (Hypothetical Analog)
- Substituents : Chlorine replaces fluorine at the 3- and 5-positions.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity (higher logP) and alter metabolic stability.
Commercial Availability and Suppliers
- (3,5-Difluorophenyl)aminoacetic acid: A structurally distinct compound with 12 suppliers, highlighting commercial interest in difluorophenyl derivatives .
Data Table: Comparative Analysis of Selected Compounds
| Compound Name | Substituents (Phenyl Ring) | Amine Group | Molecular Weight (g/mol) | Estimated logP | Key Features |
|---|---|---|---|---|---|
| 1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine | 3,5-F₂, 4-OCH₃ | N-methylmethanamine | 187.19 | ~1.8 | High electronegativity, moderate lipophilicity |
| (3,4-Dimethylphenyl)methylamine | 3,4-(CH₃)₂ | 2-methylpropyl | 205.34 | ~2.5 | Increased steric bulk, higher lipophilicity |
| (3,4-Dimethylphenyl)methylamine | 3,4-(CH₃)₂ | 3-methoxypropyl | 221.34 | ~1.9 | Alkyl-chain polarity, balanced logP |
Note: Molecular weights calculated from empirical formulas; logP estimated via fragment-based methods (e.g., Moriguchi method).
Research Findings and Limitations
- Supplier Data: Commercial availability of the target compound is less documented than structurally distinct derivatives like (3,5-difluorophenyl)aminoacetic acid .
- Gaps in Evidence : Direct comparative studies on pharmacological or pesticidal efficacy are absent in the provided sources. Further experimental data on solubility, stability, and bioactivity are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
